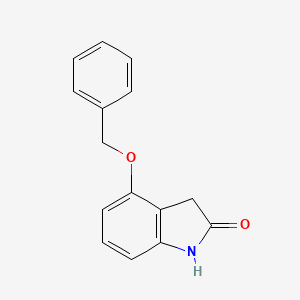

4-(Benzyloxy)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

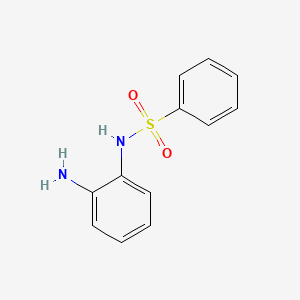

4-(Benzyloxy)indolin-2-one is an organic compound that has garnered significant interest due to its diverse applications in various fields of research and industry. This compound is part of the indole family, which is known for its broad spectrum of biological activities. The molecular formula of this compound is C15H13NO2, and it has a molecular weight of 239.27 g/mol.

Applications De Recherche Scientifique

4-(Benzyloxy)indolin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antiviral, and anti-inflammatory properties.

Industry: The compound is utilized in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .

Analyse Biochimique

Biochemical Properties

4-(Benzyloxy)indolin-2-one has been found to interact with various biomolecules. For instance, it has been shown to inhibit the production of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner . These interactions suggest that this compound may play a role in modulating inflammatory responses .

Cellular Effects

In cellular processes, this compound has been observed to suppress the production of pro-inflammatory cytokines . It also inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These effects indicate that this compound can influence cell function and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels . This suggests that this compound may act as an enzyme inhibitor, affecting the activity of these proteins.

Temporal Effects in Laboratory Settings

It has been observed that the compound’s anti-inflammatory activity is concentration-dependent , suggesting that its effects may vary over time depending on its concentration.

Metabolic Pathways

Given its observed effects on cellular metabolism and signaling pathways , it is likely that it interacts with various enzymes and cofactors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)indolin-2-one typically involves the reaction of indolin-2-one with benzyl bromide in the presence of a base. One common method includes the following steps:

- Dissolve indolin-2-one in a suitable solvent such as tetrahydrofuran (THF).

- Add a base like potassium carbonate to the solution.

- Introduce benzyl bromide dropwise to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Purify the product using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzyloxy)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Comparaison Avec Des Composés Similaires

Indolin-2-one: A closely related compound with similar biological activities but lacking the benzyloxy group.

4-(2-Hydroxyethyl)indolin-2-one: Another derivative with different functional groups, used in the synthesis of dopaminergic agonists and protein kinase inhibitors.

1-Benzyl-1H-1,2,3-triazole derivatives: These compounds incorporate the indolin-2-one scaffold and are designed as acetylcholine esterase inhibitors.

Uniqueness: 4-(Benzyloxy)indolin-2-one is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. This modification allows for greater versatility in chemical reactions and potential therapeutic applications compared to its analogs .

Propriétés

IUPAC Name |

4-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQQIBTRJERJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)

![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)

![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)